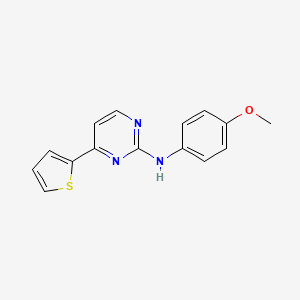![molecular formula C21H23N3O2 B6057187 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol](/img/structure/B6057187.png)
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPOP and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
DPOP has been extensively studied for its potential applications in various fields, such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DPOP has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. DPOP has also been studied for its potential as an analgesic and anti-inflammatory agent.
In pharmacology, DPOP has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, such as calcium signaling, ion channel regulation, and protein synthesis. DPOP has also been studied for its potential as an antipsychotic and antidepressant agent.
In medicinal chemistry, DPOP has been used as a building block for the synthesis of various compounds, such as DPOP derivatives and DPOP-based ligands for the sigma-1 receptor. These compounds have shown promising results in preclinical studies and may have potential therapeutic applications in the future.
作用機序
The exact mechanism of action of DPOP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems and the sigma-1 receptor. DPOP has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. DPOP has also been shown to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes, such as calcium signaling, ion channel regulation, and protein synthesis.
Biochemical and Physiological Effects:
DPOP has been shown to have various biochemical and physiological effects, such as enhancing the release of dopamine and serotonin, modulating the sigma-1 receptor, and reducing pain and inflammation. DPOP has also been shown to have antioxidant and neuroprotective properties.
実験室実験の利点と制限
One advantage of using DPOP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. DPOP is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
One limitation of using DPOP in lab experiments is its potential toxicity and side effects. DPOP has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. Therefore, careful dose selection and monitoring are required when using DPOP in lab experiments.
将来の方向性
There are several future directions for research on DPOP. One direction is to further investigate its potential as an analgesic and anti-inflammatory agent. Another direction is to develop more potent and selective DPOP derivatives and DPOP-based ligands for the sigma-1 receptor. These compounds may have potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of DPOP and its potential side effects and toxicity.
合成法
The synthesis of DPOP involves a two-step process. The first step involves the synthesis of 3-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into the final product by reacting it with piperidinol. The yield of DPOP is typically around 70-80%, and the purity can be improved through recrystallization.
特性
IUPAC Name |
1-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-18-12-7-13-24(14-18)15-19-22-21(23-26-19)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18,20,25H,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDRSNGTRFFAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6057113.png)
![2-{1-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057117.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B6057119.png)
![ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6057124.png)

![ethyl 1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6057142.png)
![N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6057144.png)


![3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6057164.png)
![2-amino-3-hydroxy-N'-[(1E)-(2,3,4-trihydroxyphenyl)methylene]propanohydrazide hydrochloride](/img/structure/B6057165.png)
![3-{[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]oxy}pyridine](/img/structure/B6057168.png)
![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6057175.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6057183.png)